1,2,3,8-Tetrachloronaphthalene
Overview
Description
1,2,3,8-Tetrachloronaphthalene is a chlorinated derivative of naphthalene, characterized by the presence of four chlorine atoms attached to the naphthalene ring. This compound is part of the broader class of polychlorinated naphthalenes, which are known for their environmental persistence and potential toxicological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,8-Tetrachloronaphthalene can be synthesized through the chlorination of naphthalene. The process typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the naphthalene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,8-Tetrachloronaphthalene undergoes various chemical reactions, including:
Hydrodechlorination: This reaction involves the removal of chlorine atoms from the naphthalene ring, typically using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Chlorine atoms on the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrodechlorination: Hydrogen gas, palladium on carbon catalyst, elevated temperatures.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as hydroxide ions, solvents like dimethyl sulfoxide.
Major Products:
Hydrodechlorination: Formation of less chlorinated naphthalenes.
Oxidation: Formation of chlorinated naphthoquinones.
Substitution: Formation of substituted naphthalenes with various functional groups.
Scientific Research Applications
1,2,3,8-Tetrachloronaphthalene has several applications in scientific research:
Environmental Studies: Used as a standard for studying the environmental fate and degradation of polychlorinated naphthalenes.
Toxicology: Investigated for its toxicological effects on various biological systems.
Material Science: Utilized in the synthesis of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1,2,3,8-Tetrachloronaphthalene involves its interaction with cellular components, leading to various biological effects. The compound can induce oxidative stress by generating reactive oxygen species, which can damage cellular macromolecules such as DNA, proteins, and lipids . Additionally, it can interact with specific receptors and enzymes, altering cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
- 1,2,3,4-Tetrachloronaphthalene
- 1,2,4,5-Tetrachloronaphthalene
- 1,2,3,5-Tetrachloronaphthalene
Comparison: 1,2,3,8-Tetrachloronaphthalene is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Compared to other tetrachloronaphthalenes, it may exhibit different environmental persistence and toxicological profiles.
Properties
IUPAC Name |
1,2,3,8-tetrachloronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl4/c11-6-3-1-2-5-4-7(12)9(13)10(14)8(5)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMHXYSILPJXPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C(=C2C(=C1)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60335269 | |
Record name | 1,2,3,8-Tetrachloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60335269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149864-81-3 | |
Record name | 1,2,3,8-Tetrachloronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60335269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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